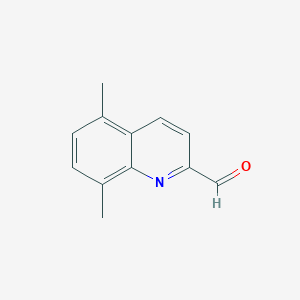
3,4,5-trifluoro-N'-hydroxybenzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trifluorobenzamidoxime is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with an amidoxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluorobenzamidoxime typically involves the reaction of 3,4,5-trifluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3,4,5-Trifluorobenzonitrile+Hydroxylamine Hydrochloride→3,4,5-Trifluorobenzamidoxime
Industrial Production Methods
While specific industrial production methods for 3,4,5-Trifluorobenzamidoxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trifluorobenzamidoxime can undergo various chemical reactions, including:
Oxidation: The amidoxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamidoxime derivatives.
Applications De Recherche Scientifique
3,4,5-Trifluorobenzamidoxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4,5-Trifluorobenzamidoxime is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trifluorobenzamide: Similar structure but lacks the amidoxime group.
3,5-Difluorobenzamidoxime: Contains two fluorine atoms instead of three.
3,4,5-Trifluorobenzonitrile: Precursor in the synthesis of 3,4,5-Trifluorobenzamidoxime.
Uniqueness
3,4,5-Trifluorobenzamidoxime is unique due to the presence of three fluorine atoms and an amidoxime group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H5F3N2O |
|---|---|
Poids moléculaire |
190.12 g/mol |
Nom IUPAC |
3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H5F3N2O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,(H2,11,12) |
Clé InChI |
XISYIMDGWUAPEU-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1F)F)F)/C(=N\O)/N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


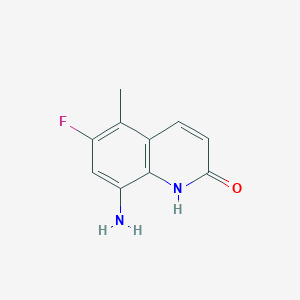


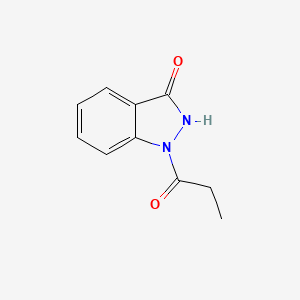

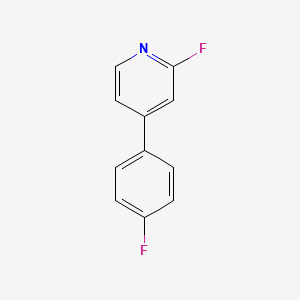
![1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11905217.png)



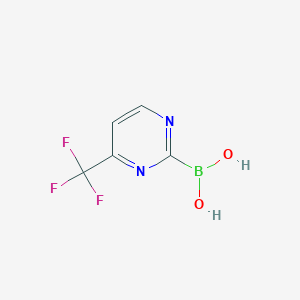
![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)
